3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride
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Overview
Description
3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C6H9ClO3S. It is known for its unique bicyclic structure, which includes an oxirane ring fused to a cyclopropane ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride typically involves the reaction of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for larger quantities. This would include controlling the temperature, reaction time, and purity of reagents to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.
Reduction: Reducing agents such as lithium aluminum hydride can be used for this transformation.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it can modify amino acid residues in proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound with similar reactivity.
Tosyl Chloride: Another sulfonyl chloride used in organic synthesis, but with a different aromatic structure.
Trifluoromethanesulfonyl Chloride: A sulfonyl chloride with a trifluoromethyl group, known for its strong electron-withdrawing properties.
Uniqueness
3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride is unique due to its bicyclic structure, which imparts different steric and electronic properties compared to simpler sulfonyl chlorides. This can influence its reactivity and the types of reactions it undergoes, making it a valuable reagent in specific synthetic applications.
Properties
IUPAC Name |
3-oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3S/c7-11(8,9)3-6-4-1-10-2-5(4)6/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGRGXCWAAQQHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CS(=O)(=O)Cl)CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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